1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound that acts as a potent and selective antagonist of the A2B adenosine receptor. [ [] ] Its chemical structure features a urea bridge connecting a benzo[d][1,3]dioxol-5-yl group to a (1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl moiety. The compound has shown promise in research related to the development of new therapeutic agents targeting the A2B adenosine receptor.
The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea has been described in the literature. [ [] ] The process generally involves a multi-step reaction scheme, starting with commercially available starting materials. One possible synthetic route involves the reaction of benzo[d][1,3]dioxol-5-amine with a suitable isocyanate or carbonyl compound, followed by further modifications to introduce the tetrazole ring and the 3,4-dimethylphenyl substituent. The specific details of the synthesis, including reaction conditions, reagents, and yields, may vary depending on the chosen synthetic route and the desired purity of the final compound.
The molecular structure of 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [ [] ] These analyses have confirmed the presence of the key structural features, including the benzo[d][1,3]dioxol-5-yl group, the urea bridge, the tetrazole ring, and the 3,4-dimethylphenyl substituent. Additionally, computational methods such as density functional theory (DFT) calculations may be employed to predict the three-dimensional structure and electronic properties of the compound, providing further insights into its structure-activity relationships.
1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea has been identified as a potent and selective antagonist of the A2B adenosine receptor. [ [] ] As an antagonist, it binds to the receptor but does not activate it, effectively blocking the binding and subsequent signaling of the endogenous ligand, adenosine. This inhibition of A2B adenosine receptor signaling has been implicated in various physiological processes, including inflammation, angiogenesis, and bronchodilation, suggesting potential therapeutic applications for this compound.
1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea has shown potential in the development of new therapeutic agents targeting the A2B adenosine receptor. [ [] ] This receptor subtype is involved in various physiological and pathological processes, making it a promising target for treating a range of diseases.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: